molecular formula C14H12O4 B11867229 2-Methoxy-3-phenoxybenzoic acid

2-Methoxy-3-phenoxybenzoic acid

Cat. No.: B11867229
M. Wt: 244.24 g/mol
InChI Key: NJXXZZUBHCQFEM-UHFFFAOYSA-N
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Description

2-Methoxy-3-phenoxybenzoic acid is an organic compound with the molecular formula C14H12O4 and a molecular weight of 244.24 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) and a phenoxy group (-OC6H5) attached to a benzoic acid core. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-phenoxybenzoic acid can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound often involves the etherification of 2,6-dichlorotoluene followed by a Grignard reaction with carbon dioxide . This method is efficient and yields high purity products suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-phenoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The phenoxy group can be reduced to a phenol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of 2-methoxy-3-carboxybenzoic acid.

    Reduction: Formation of 2-methoxy-3-phenolbenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-phenoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-3-phenoxybenzoic acid is unique due to the presence of both methoxy and phenoxy groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

2-methoxy-3-phenoxybenzoic acid

InChI

InChI=1S/C14H12O4/c1-17-13-11(14(15)16)8-5-9-12(13)18-10-6-3-2-4-7-10/h2-9H,1H3,(H,15,16)

InChI Key

NJXXZZUBHCQFEM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1OC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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